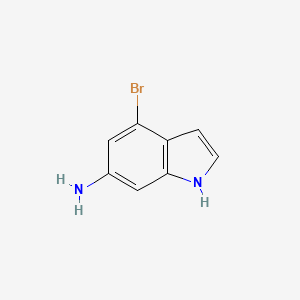

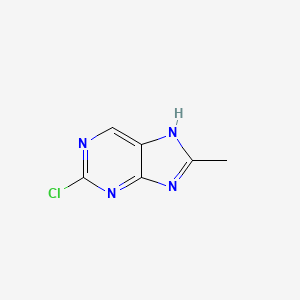

2-Chloro-8-methyl-9H-purine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

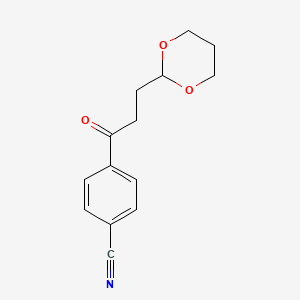

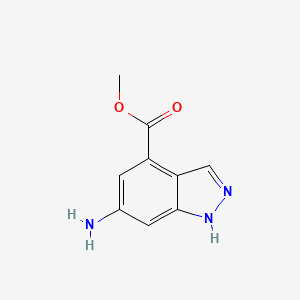

2-Chloro-8-methyl-9H-purine is an organic compound with the molecular formula C6H5ClN4 . It has a molecular weight of 168.59 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 2-Chloro-8-methyl-9H-purine consists of a pyrimidine ring fused with an imidazole ring . The compound has the SMILES stringCn1cnc2cnc(Cl)nc12 . Physical And Chemical Properties Analysis

2-Chloro-8-methyl-9H-purine is a solid substance . It has a molecular weight of 168.59 .科学的研究の応用

Antimycobacterial Activity

Researchers have studied the biological activity of 2-Chloro-8-methyl-9H-purine derivatives, focusing on their potential as antimycobacterial agents. These compounds have been evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. It has been found that small, hydrophobic substituents at the purine 2-position, including the chloro group, enhance antimycobacterial activity. The electronic properties of these substituents seem to have a minor influence on bioactivity, suggesting that structural features play a significant role in determining their effectiveness against tuberculosis. These findings highlight the potential of 2-Chloro-8-methyl-9H-purine derivatives in developing new antimycobacterial drugs with low toxicity to mammalian cells (Braendvang & Gundersen, 2007).

Synthesis and Chemical Reactivity

The chemical synthesis and reactivity of 2-Chloro-8-methyl-9H-purine and its derivatives have been extensively studied. For instance, the Sonogashira cross-coupling reactions have been employed to create 2-alkynylated compounds or 2,8-dialkynylated purines, demonstrating the versatility of 2-Chloro-8-methyl-9H-purine as a substrate in organic synthesis. These methodologies allow for regioselective modification of the purine ring, offering pathways to novel compounds with potential biological activities (Ibrahim, Chevot, & Legraverend, 2011).

Eco-friendly Synthesis Approaches

Efforts have been made to develop eco-friendly synthesis approaches for 2-Chloro-8-methyl-9H-purine derivatives. For example, cellulose sulfuric acid has been utilized as a reusable catalyst under solvent-free conditions to condense 6-chloropyrimidine-4,5-diamine with different aldehydes. This method offers advantages such as high yields, short reaction times, and mild conditions, contributing to the sustainable production of 2-Chloro-8-methyl-9H-purine derivatives (Maddila, Momin, Lavanya, & Rao, 2016).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-chloro-8-methyl-7H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-3-9-4-2-8-6(7)11-5(4)10-3/h2H,1H3,(H,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDVTNJGWFCHND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NC=C2N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。